N-{2,3-bisnitro-4-methylphenyl}acetamide

Description

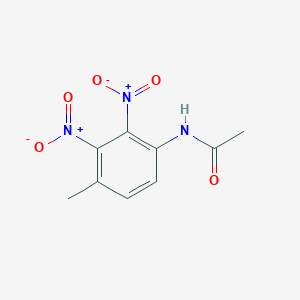

N-{2,3-bisnitro-4-methylphenyl}acetamide is an aromatic acetamide derivative characterized by a phenyl ring substituted with two nitro groups at the 2- and 3-positions and a methyl group at the 4-position. Nitro groups are strong electron-withdrawing substituents, influencing the compound’s electronic distribution, reactivity, and intermolecular interactions.

Properties

Molecular Formula |

C9H9N3O5 |

|---|---|

Molecular Weight |

239.18g/mol |

IUPAC Name |

N-(4-methyl-2,3-dinitrophenyl)acetamide |

InChI |

InChI=1S/C9H9N3O5/c1-5-3-4-7(10-6(2)13)9(12(16)17)8(5)11(14)15/h3-4H,1-2H3,(H,10,13) |

InChI Key |

ICYSFILFIMDAOE-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C=C1)NC(=O)C)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

CC1=C(C(=C(C=C1)NC(=O)C)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Electron-Withdrawing Substituent Effects

Nitro-substituted acetamides share similarities with other electron-withdrawing derivatives, such as N-(3,4-dichlorophenyl)acetamide () and benzothiazole-based acetamides (). Key distinctions arise from substituent positioning and electronic effects:

- Nitro vs. Chloro Groups: In N-(3,4-dichlorophenyl)acetamide, chloro substituents moderately withdraw electrons, leading to planar amide groups and dimerization via N–H⋯O hydrogen bonds .

- Steric Effects : The 2,3-dinitro substitution creates steric hindrance, which may reduce rotational freedom compared to dichlorophenyl analogs. Dihedral angles between the aromatic ring and amide group in dichlorophenyl derivatives (44.5°–77.5° ) suggest that nitro groups could further restrict conformational flexibility.

Spectroscopic and Analytical Comparisons

- NMR Shifts : Methoxy-substituted analogs like N-(2-acetyl-4,5-dimethoxyphenethyl)benzamide () exhibit ¹H-NMR signals for methoxy groups at ~3.8 ppm. Nitro groups, however, deshield adjacent protons, likely causing downfield shifts in aromatic protons of N-{2,3-bisnitro-4-methylphenyl}acetamide.

- Elemental Analysis: For N-(4-aminophenyl)acetamide (), nitrogen content is influenced by the amino group. The bisnitro analog would exhibit higher nitrogen content (e.g., calculated ~15–20% based on molecular formula), contrasting with methoxy derivatives (4.28% N in ).

Crystallography and Solubility

- Crystal Packing: Dichlorophenyl acetamides form dimers via hydrogen bonds (R₂²(10) motifs ).

- Solubility : Nitro groups reduce aqueous solubility compared to sulfonated metabolites like N-[3-methyl-5-sulfo-1,3,4-thiadiazol-2-ylidene]acetamide (MSO, ), which benefit from hydrophilic sulfonate groups.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.